15-Hexadecynoic acid

Descripción general

Descripción

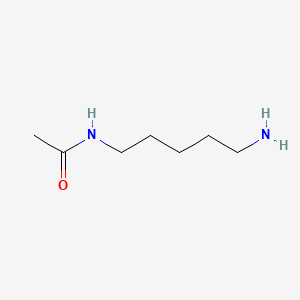

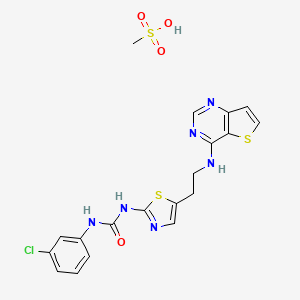

15-Hexadecynoic acid, also known as Alkynyl Palmitic Acid, is a chemical probe for SCRIB palmitoylation and palmitoyl acyltransferases (PATs). This biochemical can be used to identify and characterize the post-translational S-palmitoylation of proteins with Click Chemistry .

Molecular Structure Analysis

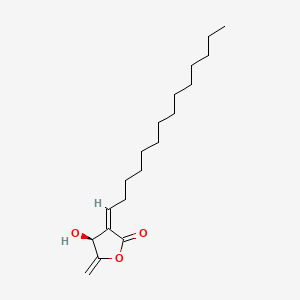

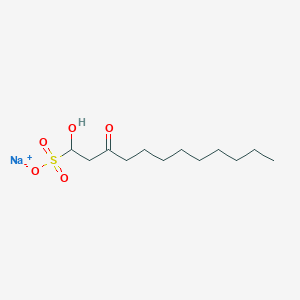

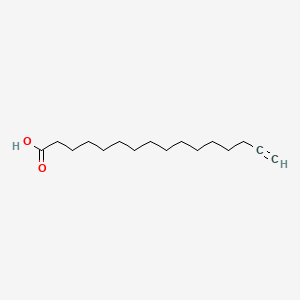

The molecular formula of 15-Hexadecynoic acid is C16H28O2. It has an average mass of 252.392 Da and a monoisotopic mass of 252.208923 Da .Chemical Reactions Analysis

15-Hexadecynoic acid is involved in the post-translational S-palmitoylation of proteins. This process is important for the function of many proteins, particularly those involved in signal transduction pathways .Physical And Chemical Properties Analysis

15-Hexadecynoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 371.8±15.0 °C at 760 mmHg, and a flash point of 180.7±15.1 °C. It has 2 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry for Protein Palmitoylation Analysis

15-Hexadecynoic acid (15-HDYA) is used in a bioorthogonal click chemistry assay to analyze the palmitoylation of proteins, as demonstrated with the mu-opioid receptor. This technique allows for the rapid and efficient determination of the palmitoylation status of various cellular proteins, including G-protein-coupled receptors (Ebersole et al., 2014).

Role in Lipoxygenase Inhibition

15-Hexadecynoic acid is relevant in the context of 15-lipoxygenases (15-LOXes), which are crucial in inflammation, sensitivities, atherosclerosis, and certain cancers. Studies on 15-LOX inhibitors, categorized into heterocyclic, phenolic, and allyl derivatives, highlight the potential of these inhibitors in chemotherapy and obesity treatment (Sadeghian & Jabbari, 2016).

Implications in Colorectal Cancer

Research on 15-lipoxygenase-1 (15-LOX-1) and its metabolites like 13-S-hydroxyoctadecadienoic acid (13-S-HODE) indicates a reduction in these substances in human colon cancers, potentially influencing tumor growth and apoptosis. This finding suggests a significant role of 15-LOX-1 and its metabolites in colorectal carcinogenesis (Shureiqi et al., 1999).

Interaction with Nitric Oxide

Studies on 15-lipoxygenase reveal its interaction with nitric oxide, affecting the enzyme's activity and the bioavailability of nitric oxide. This interaction is particularly relevant in inflammatory conditions where 15-LOX expression and product formation are enhanced (O’Donnell et al., 1999).

Metabolite Analysis in Rat Tissues

15-Hexadecynoic acid's metabolite, 13(S)-hydroxy-cis-9, trans-11-octadecadienoic acid (13(S)-HODE), formed by 15-lipoxygenase-1 action, is a significant intracellular signal agent. A method for separating and quantifying 13(S)-HODE from biological materials has been developed, offering insights into its role in cell proliferation and differentiation (Cho, Gallaher, & Csallany, 2003).

Mecanismo De Acción

Target of Action

15-Hexadecynoic acid, also known as Hexadec-15-ynoic acid, is a modified form of palmitic acid . It is often used as a reagent in studying the post-translational S-palmitoylation of proteins . The primary targets of 15-Hexadecynoic acid are proteins that undergo S-palmitoylation, a reversible post-translational modification that involves the addition of the fatty acid palmitate to cysteine residues .

Mode of Action

The compound interacts with its targets through a process known as S-palmitoylation . This process involves the covalent attachment of the fatty acid palmitate to the cysteine residues of proteins . The terminal alkyne group of 15-Hexadecynoic acid can be used in linking reactions, known as click chemistry . This chemistry is characterized by high dependability and specificity of the azide-alkyne bioconjugation reactions .

Biochemical Pathways

15-Hexadecynoic acid plays a significant role in various biochemical pathways. It is involved in the regulation of the Hippo signaling pathway . This pathway plays key roles in organ size control and tumor suppression . Moreover, it is also involved in the regulation of the MAPK pathway .

Pharmacokinetics

It is known that the compound is a crystalline solid and has solubility in DMF, DMSO, and Ethanol . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 15-Hexadecynoic acid’s action are primarily related to its role in protein S-palmitoylation . This modification serves to regulate protein trafficking, membrane localization, and signaling activities . In the context of the Hippo pathway, the compound’s action can influence organ size control and tumor suppression .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

hexadec-15-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZGUNYANHPRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243987 | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hexadecynoic acid | |

CAS RN |

99208-90-9 | |

| Record name | 15-Hexadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.